molecular formula C17H21N3O3S B2884828 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1172387-92-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2884828
CAS No.: 1172387-92-6
M. Wt: 347.43
InChI Key: UWPHWAJBJBGFTK-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazolyl group, a thiophene ring with dioxo functionalities, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and thiophene structures

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has been studied for its potential as a potassium channel activator. This property makes it a candidate for developing new therapeutic agents targeting ion channels.

Medicine: The compound's ability to modulate potassium channels suggests its potential use in treating conditions such as arrhythmias, hypertension, and other cardiovascular diseases. Ongoing research aims to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals. Its structural complexity and reactivity make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide exerts its effects involves the activation of potassium channels, specifically GIRK1/2 channels. By binding to these channels, the compound facilitates the flow of potassium ions, leading to hyperpolarization of the cell membrane and modulation of cellular excitability.

Molecular Targets and Pathways: The primary molecular target of this compound is the GIRK1/2 potassium channel. The activation of these channels plays a crucial role in regulating heart rate and neuronal excitability, making it a potential therapeutic target for various conditions.

Comparison with Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide stands out due to its specific structural features, such as the presence of the m-tolyl group and the dioxo functionalities on the thiophene ring. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-4-3-5-14(8-12)10-17(21)18-16-9-13(2)19-20(16)15-6-7-24(22,23)11-15/h3-5,8-9,15H,6-7,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHWAJBJBGFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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